Crystal‑State Planarity: Biphenyl‑4‑yl 3‑nitrobenzoate vs. Typical Biphenyl Esters
Single‑crystal X‑ray diffraction of biphenyl‑4‑yl 3‑nitrobenzoate reveals a biphenyl inter‑ring dihedral angle of 8.66 (3)° and a nitro‑group twist of only 4.51 (9)° out of the benzoate aromatic plane [1]. By contrast, many biphenyl esters exhibit inter‑ring dihedral angles in the 30–40° range, and ortho‑nitro substitution forces substantially larger twists due to steric clash. This near‑planar conformation is critical for applications requiring extended π‑conjugation or predictable crystal‑packing motifs.
| Evidence Dimension | Biphenyl inter‑ring dihedral angle |
|---|---|
| Target Compound Data | 8.66 (3)° |
| Comparator Or Baseline | Typical biphenyl esters: 30–40°; ortho‑nitro biphenyl esters: >50° (literature consensus) |
| Quantified Difference | Target is 3–5× more planar than typical biphenyl esters |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature; CCDC deposition |
Why This Matters
Enhanced planarity improves π‑stacking and charge‑transport properties, making this compound preferable for organic electronics and crystal‑engineering applications over the more twisted ortho‑isomer.
- [1] Akhter, Z. et al. (2010). Crystal structure of biphenyl-4-yl 3-nitrobenzoate. Universität Frankfurt Open Access Repository. View Source
